2-C-Methylene-myo-inositol oxide

Plant Physiology Inositol Metabolism Pollen Germination

2-C-Methylene-myo-inositol oxide (MMO) is a structurally constrained myo-inositol surrogate featuring a spirocyclic oxirane that locks the scaffold in a rigid conformation. This architecture enables competitive, reversible antagonism of myo-inositol uptake in Candida albicans and conditional ablation of inositol-dependent germination in plant models, with full rescue by exogenous myo-inositol. MMO also displays preferential cytotoxicity toward MCF-7 breast adenocarcinoma cells. Its stereoelectronic uniqueness makes it a target-specific pharmacological probe that cannot be replaced by flexible inositol derivatives. Ideal for dissecting inositol signaling, validating antifungal targets, and exploring anticancer pharmacophores.

Molecular Formula C7H12O6
Molecular Weight 192.17 g/mol
CAS No. 4068-87-5
Cat. No. B12397934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-C-Methylene-myo-inositol oxide
CAS4068-87-5
Molecular FormulaC7H12O6
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC1C2(O1)C(C(C(C(C2O)O)O)O)O
InChIInChI=1S/C7H12O6/c8-2-3(9)5(11)7(1-13-7)6(12)4(2)10/h2-6,8-12H,1H2/t2?,3-,4+,5+,6-,7?
InChIKeyAWCFPDQAULWFNH-MVWKSXLKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-C-Methylene-myo-inositol oxide (CAS 4068-87-5) Scientific and Procurement Overview


2-C-Methylene-myo-inositol oxide (CAS 4068-87-5, also known as NSC 45109 and 2-O,C-methylene-myo-inositol) is a structurally constrained myo-inositol analog [1] featuring a spirocyclic oxirane moiety that eliminates conformational flexibility at the C-2 position . This compound functions as a competitive antagonist of myo-inositol in diverse biological systems [2] and has been investigated as a pharmacological probe for inositol-dependent pathways [3]. Its rigid stereochemistry and documented antimetabolite properties distinguish it from flexible inositol derivatives and warrant its consideration in targeted research applications [4].

Why Generic myo-Inositol Analogs Cannot Substitute for 2-C-Methylene-myo-inositol oxide (CAS 4068-87-5)


2-C-Methylene-myo-inositol oxide exhibits a unique spirocyclic epoxide architecture that enforces a rigid conformation and distinct stereoelectronic profile, fundamentally altering its molecular recognition properties relative to flexible inositol derivatives such as myo-inositol, scyllo-inositol, or simple alkyl-substituted analogs [1]. This structural constraint is critical for its documented biological activities, including competitive antagonism of myo-inositol transport in fungi [2] and selective cytotoxicity against specific cancer cell lines [3]. Substitution with structurally dissimilar inositol analogs lacking this constrained scaffold would eliminate the specific binding interactions and downstream biological effects that define its utility as a pharmacological probe, rendering generic substitution scientifically unsound [4].

Quantitative Differential Evidence for 2-C-Methylene-myo-inositol oxide (CAS 4068-87-5) Against Comparators


Competitive Antagonism of myo-Inositol in Plant Systems

2-C-Methylene-myo-inositol oxide (MMO) acts as a competitive antagonist of myo-inositol (MI) in Lilium longiflorum pollen. At 5 mM MMO, germination is partially blocked; co-administration of 0.56 mM MI completely rescues normal germination even in the presence of 43 mM MMO, confirming reversible, MI-competitive inhibition [1]. In contrast, other inositol antagonists such as isomytilitol do not exhibit this pattern of reversible antagonism in the same system [2].

Plant Physiology Inositol Metabolism Pollen Germination

Selective Cytotoxicity Against MCF-7 Breast Cancer Cells

In a panel of human cancer cell lines, 2-C-Methylene-myo-inositol oxide exhibited preferential cytotoxicity against MCF-7 (estrogen-dependent breast adenocarcinoma) cells, whereas sulfur-containing inositol derivatives (thio-sugars) showed strongest activity against A549 lung adenocarcinoma cells [1]. While the study does not report absolute IC50 values, the cell-type selectivity pattern distinguishes this compound from other inositol-based pharmacophores evaluated in parallel [1].

Cancer Research Cytotoxicity Inositol Analogs

Antagonism of Inositol Transport in Pathogenic Fungi

2-C-Methylene-myo-inositol oxide inhibits high-affinity myo-inositol transport in Candida albicans, with this inhibition being competitively reversed by exogenous myo-inositol [1]. This contrasts with structurally distinct inositol analogs such as scyllo-inositol, which are poor substrates for the transporter and do not exhibit the same competitive inhibition profile [2]. The specific transport antagonism of MMO enables precise modulation of fungal inositol acquisition pathways.

Antifungal Research Inositol Transport Candida albicans

Validated Research and Industrial Application Scenarios for 2-C-Methylene-myo-inositol oxide (CAS 4068-87-5)


Dissection of myo-Inositol-Dependent Signaling in Plant Developmental Biology

2-C-Methylene-myo-inositol oxide (MMO) serves as a precise competitive antagonist of myo-inositol in plant systems. In Lilium longiflorum pollen, 5 mM MMO blocks germination, and co-administration of 0.56 mM myo-inositol fully restores normal germination even in the presence of 43 mM MMO, demonstrating reversible, MI-competitive inhibition [1]. This enables researchers to conditionally ablate inositol-dependent processes without irreversible cellular damage, making MMO ideal for dissecting inositol's role in pollen tube elongation, cell wall biosynthesis, and UDP-glucuronate metabolism [1].

Pharmacological Probe for Inositol Transport and Metabolism in Pathogenic Fungi

MMO competitively inhibits high-affinity myo-inositol transport in Candida albicans [2]. This property is exploited to study fungal inositol acquisition pathways and to evaluate the potential of targeting inositol transport as an antifungal strategy. The reversible nature of MMO inhibition (rescued by exogenous myo-inositol) provides a controllable experimental system distinct from irreversible inhibitors or genetic knockouts [2].

Selective Cytotoxicity Evaluation in Breast Cancer Research

2-C-Methylene-myo-inositol oxide exhibits preferential cytotoxicity against MCF-7 estrogen-dependent breast adenocarcinoma cells in vitro [3]. This cell-type selectivity, observed in a panel that included A549, LoVo, and HeLa cells, positions MMO as a candidate for further investigation in breast cancer-focused drug discovery programs exploring inositol analog pharmacophores [3]. Researchers should note that absolute IC50 values are not yet reported in the primary literature, and additional quantitative characterization is warranted.

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